Phenyl formate
Overview
Description
Phenyl formate is an organic compound with the molecular formula C7H6O2 . It is widely used in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides . It also serves as a reagent for the formylation of amines .
Synthesis Analysis
Phenyl formate can be synthesized from phenol and formic acid . Another method involves the use of acetic formic anhydride for the synthesis of phenyl and naphthyl formates . The formates are obtained in good yields from phenols and naphthols with acetic formic anhydride .
Molecular Structure Analysis
The molecular structure of phenyl formate consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The average mass is 122.121 Da and the monoisotopic mass is 122.036781 Da .
Chemical Reactions Analysis
In the gas-phase, ion-molecule reactions between phenyl formate and proton-bound water clusters showed that the major reaction product is water loss from the initial encounter complex, followed ultimately by the formation of the protonated formate .
Physical And Chemical Properties Analysis
Phenyl formate has a density of 1.1±0.1 g/cm³ and a boiling point of 165.2±13.0 °C at 760 mmHg . It has a vapour pressure of 2.5±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.5±3.0 kJ/mol . The flash point is 52.6±17.2 °C .
Scientific Research Applications
Phenyl Formate: A Comprehensive Analysis of Scientific Research Applications: Phenyl formate is a versatile chemical compound with several applications in scientific research. Below are detailed sections focusing on unique applications:
Palladium-Catalyzed Carbonylation Reactions
Phenyl formate is widely utilized in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides. This process is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
Formylation of Amines
It serves as an effective reagent for the formylation of amines, which is a fundamental step in the synthesis of amides, an important class of organic compounds with numerous industrial and pharmaceutical applications .
Carbon Monoxide Surrogate
Phenyl formate acts as a convenient carbon monoxide (CO) surrogate. It can liberate CO under reaction conditions, which is particularly useful in carbonylation chemistry without the need for handling toxic CO gas directly .
C–H Carbonylation of Alkenes
The compound has been reported to facilitate highly regioselective C–H carbonylation of gem-disubstituted ethylenes, leading to the production of β,β-diaryl substituted α,β-unsaturated esters with high efficiency and excellent regioselectivity .
Safety and Hazards
The safety data sheet for phenyl formate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Research on phenyl formate has shown that its interaction with atmospheric water can form stable encounter complexes that will dissociate by sequential water loss to form protonated formates . This suggests potential future directions in studying the role of phenyl formate in atmospheric chemical reactions .
Mechanism of Action
Target of Action
Phenyl formate primarily targets alkenes in chemical reactions . It is used as a convenient CO surrogate in palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes . The compound also interacts with proton-bound water clusters in the atmosphere .
Biochemical Pathways
Phenyl formate is involved in the C–H carbonylation of alkenes . This pathway results in the formation of a wide range of β,β-diaryl substituted α,β-unsaturated esters . The compound also participates in ion-molecule reactions with proton-bound water clusters in the atmosphere .
Pharmacokinetics
Phenyl formate is a liquid compound with a boiling point of 62 °C/1 mmHg and a density of 1.120 g/mL at 20 °C . Its refractive index is n20/D 1.511 . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Action Environment
The action of phenyl formate can be influenced by environmental factors. For instance, the compound’s interaction with proton-bound water clusters in the atmosphere can lead to the formation of stable encounter complexes . These complexes can dissociate by sequential water loss to form protonated formates . The efficiency of this process can be affected by the concentration of water clusters in the atmosphere .
properties
IUPAC Name |
phenyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWCLRLLWTHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171898 | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl formate | |
CAS RN |
1864-94-4 | |
Record name | Phenyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of phenyl formate?
A1: Phenyl formate has the molecular formula C7H6O2 and a molecular weight of 122.12 g/mol. Its structure consists of a phenyl ring (C6H5) attached to a formate ester group (HCOO). [, ]
Q2: What spectroscopic techniques are useful for characterizing phenyl formate?
A2: Several spectroscopic techniques can be employed, including:
- NMR spectroscopy (1H, 13C, and even 11B when studying reactions with boron compounds): Provides information about the structure and conformation of phenyl formate and its reaction intermediates. [, , ]
- IR spectroscopy: Particularly useful for studying the carbonyl stretching frequency, providing insights into non-covalent interactions like n→π* interactions. []
- Mass spectrometry: Used to study the ionization and fragmentation patterns of phenyl formate, providing information about its bond dissociation energies. []
Q3: What are the conformational preferences of phenyl formate?
A3: Theoretical calculations and spectroscopic studies indicate that phenyl formate predominantly exists in a nonplanar Z conformation, where the carbonyl group points towards the phenyl ring. This preference is attributed to a stabilizing n→π interaction between the carbonyl oxygen lone pair and the phenyl ring π orbital. [, , , ]
Q4: Does the conformational preference of phenyl formate change upon microhydration?
A4: Interestingly, the conformational preference of phenyl formate is retained even upon the addition of a water molecule. The monohydrated complex still favors the cis conformation (C1), stabilized by a combination of O-H∙∙∙O=C hydrogen bonding and O-H∙∙∙π interactions. []
Q5: Why is phenyl formate considered a practical carbon monoxide (CO) surrogate in organic synthesis?
A5: Unlike gaseous CO, which is toxic and requires specialized handling, phenyl formate is a stable and readily available liquid. Under specific reaction conditions, it decomposes to release CO, making it a safe and convenient alternative in carbonylation reactions. [, , , , , ]
Q6: What is the mechanism of CO generation from phenyl formate?
A6: Experimental and theoretical investigations suggest that the generation of CO from phenyl formate follows a base-catalyzed E2 α-elimination pathway. The base abstracts the formyl proton, leading to the simultaneous formation of CO and phenoxide. [, ]
Q7: What factors influence the rate of CO generation from phenyl formate?
A7: The rate of CO generation is influenced by several factors, including:
- The substituents on the phenyl ring of phenyl formate. []
- The strength and concentration of the base used. [, ]
- The solvent polarity. []
Q8: How does the use of phenyl formate as a CO surrogate compare to using pressurized CO?
A8: In many cases, employing phenyl formate leads to equal or even superior yields of the desired products compared to using pressurized CO. This, combined with the safety and operational simplicity of using phenyl formate, makes it a highly attractive alternative. [, ]
Q9: What types of reactions can be performed using phenyl formate as a CO surrogate?
A9: Phenyl formate has enabled a wide range of palladium-catalyzed carbonylation reactions, including:
- Hydroesterification of alkenes and alkenylphenols. [, , , ]
- Aryloxycarbonylation of haloarenes. [, ]
- Reductive cyclization of nitro compounds, such as nitrostyrenes, to synthesize indoles and other heterocycles. [, , , , ]
- Synthesis of isocoumarins and phthalides. []
- Carbonylative synthesis of phthalimides and benzoxazinones. []
- Carbonylative cyclization of 2-iodosulfonamides to form N-substituted saccharins. []
- Carbonylative C-C bond activation of cyclobutanones to produce indanones. []
Q10: What are the advantages of using phenyl formate in these catalytic reactions?
A10: The advantages include:
- Enhanced safety: Eliminates the need for handling toxic CO gas. [, , , , , ]
- Mild reaction conditions: Often allows reactions to proceed at room temperature. [, ]
- Broad functional group tolerance: Suitable for substrates with various functional groups. [, ]
- Operational simplicity: Reactions can often be carried out in standard glassware, eliminating the need for specialized equipment like autoclaves. [, , , ]
Q11: Are there any limitations to using phenyl formate as a CO surrogate?
A11: While phenyl formate offers numerous advantages, some limitations include:
- Reaction optimization: Specific reaction conditions, including the choice of base and catalyst, need to be optimized for efficient CO generation and desired product formation. [, ]
- Competing reactions: In some cases, the base used for phenyl formate decomposition can also catalyze side reactions, requiring careful control of reaction conditions. []
Q12: Are there other applications of phenyl formate beyond its use as a CO surrogate?
A12: Yes, phenyl formate has been investigated in various other contexts:
- Lignin cleavage: Aqueous oxalic acid can cleave oxidized lignin model compounds, with phenyl formate identified as a product in certain cleavage pathways. This finding has implications for developing sustainable methods for lignin valorization. []
- Formylation reactions: Phenyl formate can act as a formylating agent in the presence of Lewis acids like BCl3. This approach has been explored for the synthesis of aromatic aldehydes, offering a regioselective route to valuable intermediates. []
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